molecular formula C22H24N4O2 B2504065 6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2178770-97-1

6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Número de catálogo: B2504065
Número CAS: 2178770-97-1
Peso molecular: 376.46
Clave InChI: MAAJRUOWWSQDQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one (CAS Number: 2178770-97-1) represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C22_{22}H24_{24}N4_{4}O2_{2}
  • Molecular Weight : 376.5 g/mol

Structural Features

The compound features a cyclopropyl group , an indole moiety , and a dihydropyrimidinone structure , which are known to contribute to various biological activities such as anticancer and antimicrobial effects.

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to this compound in cancer therapy. For instance, derivatives of piperidine have shown cytotoxicity and apoptosis induction in various cancer cell lines, suggesting that this compound may possess similar properties. A study indicated that certain piperidine derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin in terms of apoptosis induction .

The proposed mechanism of action for compounds in this class includes:

  • Inhibition of Protein Kinases : Some derivatives have demonstrated the ability to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. For example, studies have reported that certain piperidine derivatives can disrupt the plasma membrane of fungal cells, leading to increased cell death rates . This suggests that the target compound may also exhibit antifungal or antibacterial properties.

Study 1: Cytotoxicity Evaluation

A study conducted on a series of piperidine derivatives revealed that one specific derivative exhibited an IC50_{50} value of 0.41 µM against CDK5, a kinase implicated in neurodegenerative diseases . This indicates a strong potential for therapeutic applications beyond oncology.

Study 2: Apoptosis Induction

Another investigation into similar compounds demonstrated their ability to induce apoptosis and cell cycle arrest in Candida auris, a pathogenic yeast. The compounds tested showed minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 µg/mL, confirming their effectiveness against resistant strains .

Data Table

Biological ActivityObserved EffectReference
CytotoxicityIC50_{50} = 0.41 µM (CDK5)
Apoptosis InductionInduces cell death in C. auris
Anticancer ActivityEnhanced cytotoxicity in FaDu cells

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that similar compounds exhibit notable antibacterial activity. In vitro studies have demonstrated the effectiveness of derivatives against various bacterial strains.

Compound Bacterial Strain Activity (Zone of Inhibition)
Compound ASalmonella typhi15 mm
Compound BBacillus subtilis20 mm

While specific data for 6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is limited, its structural analogs suggest potential antimicrobial efficacy .

Anticancer Activity

The anticancer properties of related dihydropyrimidinone derivatives have been investigated extensively. A study on these compounds revealed cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line Concentration (µM) Cell Viability Reduction (%)
MCF-7>10Significant
HeLa>10Significant

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and metabolic processes.

Enzyme Inhibition Activity
AcetylcholinesteraseModerate to high inhibition
UreaseModerate inhibition

These findings suggest that the compound could be developed into therapeutic agents targeting these enzymes .

Pharmacokinetic Properties

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for compounds with similar structures. These properties are essential for assessing the bioavailability and therapeutic potential of this compound in vivo .

Case Studies

  • Study on Anticancer Effects : A recent investigation into dihydropyrimidinone derivatives highlighted their potential in cancer treatment, demonstrating significant cytotoxicity against multiple cancer cell lines.
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition has provided insights into the mechanisms through which these compounds exert their biological effects, paving the way for further drug development.

Propiedades

IUPAC Name

6-cyclopropyl-3-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21-12-20(16-1-2-16)24-14-26(21)13-15-6-9-25(10-7-15)22(28)18-4-3-17-5-8-23-19(17)11-18/h3-5,8,11-12,14-16,23H,1-2,6-7,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAJRUOWWSQDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.